N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Chloro-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a carboxamide core substituted with a 3-chloro-4-methylphenyl group at the 1-position and a 4-fluorophenylamino group at the 5-position.
Properties
Molecular Formula |
C16H13ClFN5O |
|---|---|
Molecular Weight |
345.76 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c1-9-2-5-12(8-13(9)17)20-16(24)14-15(22-23-21-14)19-11-6-3-10(18)4-7-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
NFPXQIISYCLIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The phenyl rings can undergo substitution reactions, where the chloro, methyl, or fluoro groups are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted triazole derivatives .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related triazole carboxamide derivatives:
Key Observations:
Fluorine atoms (in 4-fluorophenylamino or fluorobenzyl groups) improve metabolic stability and hydrogen-bonding capacity, a feature shared with compounds in .
Biological Activity :
- Analogs like 3o () inhibit Wnt/β-Catenin signaling, suggesting that the triazole-carboxamide core is critical for targeting protein-protein interactions .
- Compounds in (e.g., 4d ) demonstrate multi-target activity against Hsp90 and kinases, highlighting the scaffold’s versatility .
Synthetic Accessibility :
- Most analogs (e.g., ) are synthesized via coupling reactions (e.g., carbodiimide-mediated amide bond formation), indicating the target compound likely follows a similar route with moderate yields (~80–90%).
Biological Activity
N-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a triazole ring which is pivotal for its biological activity. The presence of chlorine and fluorine substituents enhances its pharmacological profile by potentially improving solubility and bioavailability.
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of triazole derivatives. For instance, research indicates that compounds similar to this compound exhibit significant inhibitory effects against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.12 - 1.95 µg/mL |
| Escherichia coli | 0.12 - 1.95 µg/mL |
| Pseudomonas aeruginosa | 0.12 - 1.95 µg/mL |
The MIC values indicate that this compound may possess potent antibacterial activity comparable to established antibiotics.
The mechanism through which this compound exerts its antibacterial effects primarily involves inhibition of bacterial DNA synthesis. Specifically, it has been shown to inhibit DNA gyrase, an essential enzyme for bacterial replication. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death .
Study 1: Antimicrobial Screening
In a study conducted by Mohammed et al., various triazole derivatives were synthesized and tested for their antimicrobial properties. This compound was included in the screening and demonstrated significant activity against multiple bacterial strains with MIC values lower than those of conventional antibiotics like streptomycin .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the phenyl rings significantly influenced the antibacterial potency of triazole derivatives. The presence of halogen atoms (like chlorine and fluorine) was found to enhance activity by increasing lipophilicity and facilitating better interaction with bacterial targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
